1,3-Dioxan-2-ylmethanamine

Description

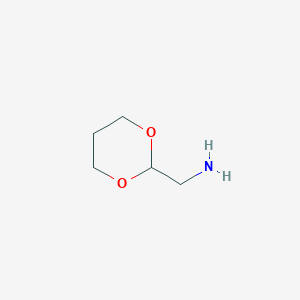

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-5-7-2-1-3-8-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGPYXDUZUIJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1,3 Dioxan 2 Ylmethanamine and Its Analogues

Strategies for the Formation of the 1,3-Dioxane (B1201747) Core bearing the Aminomethyl Group

The construction of the 1,3-dioxane ring with a pendent aminomethyl group at the C-2 position can be achieved through several synthetic routes. These approaches can be broadly categorized into direct synthesis and ring-closing procedures.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 1,3-dioxane ring and introduce the aminomethyl precursor in a concerted or sequential manner from acyclic starting materials. A common and straightforward approach involves the acid-catalyzed condensation of a 1,3-diol with an aldehyde or its equivalent bearing a masked or protected amino group.

One potential precursor for the aminomethyl group is a cyano group. For instance, the reaction of a suitably protected cyano-aldehyde with 1,3-propanediol (B51772) under acidic conditions would yield the corresponding 2-cyanomethyl-1,3-dioxane. Subsequent reduction of the nitrile functionality, for example through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, would afford the target 1,3-Dioxan-2-ylmethanamine.

Alternatively, an aldehyde bearing a nitro group, such as nitroacetaldehyde, could be employed. The resulting 2-(nitromethyl)-1,3-dioxane can then be reduced to the desired amine. Another strategy involves the use of an aldehyde with a protected amino group, such as N-Boc-aminoacetaldehyde, which upon condensation with a 1,3-diol, directly furnishes the protected amine, ready for deprotection.

A key intermediate for introducing the aminomethyl group is 2-(bromomethyl)-1,3-dioxane (B1267250). This compound can be synthesized and subsequently reacted with various nitrogen nucleophiles. For example, Gabriel synthesis, involving the reaction of 2-(bromomethyl)-1,3-dioxane with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, provides a classic route to the primary amine. Direct amination with ammonia (B1221849) can also be employed, though this method may lead to over-alkylation, yielding secondary and tertiary amines as byproducts.

| Precursor Aldehyde/Acetal (B89532) | Reagent for Aminomethyl Introduction | Product |

| Cyanoacetaldehyde | H₂, Catalyst or LiAlH₄ | This compound |

| Nitroacetaldehyde | H₂, Catalyst or other reducing agents | This compound |

| N-Boc-aminoacetaldehyde | Deprotection (e.g., TFA) | This compound |

| 2-(Bromomethyl)-1,3-dioxane | 1. Potassium Phthalimide 2. Hydrazine (B178648) | This compound |

| 2-(Bromomethyl)-1,3-dioxane | Ammonia | This compound |

Ring-Closing Procedures

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures, including 1,3-dioxanes. This strategy typically involves an acyclic precursor containing two terminal olefinic groups. For the synthesis of 2-substituted 1,3-dioxanes, a diallylic acetal or ketal can be employed.

To introduce the aminomethyl group, the starting aldehyde or ketone used to form the diallylic acetal would need to contain a protected amine or a precursor functionality. For example, condensation of N-Boc-aminoacetaldehyde with two equivalents of allyl alcohol would generate the necessary diene. Treatment of this substrate with a ruthenium-based catalyst, such as Grubbs' catalyst, would then initiate the ring-closing metathesis reaction, forming the six-membered 1,3-dioxene ring and releasing ethylene (B1197577) as a byproduct. Subsequent hydrogenation of the double bond within the ring would yield the saturated 1,3-dioxane core, followed by deprotection of the amine to afford this compound.

The efficiency and stereoselectivity of the RCM reaction can be influenced by the choice of catalyst, solvent, and reaction temperature. This methodology offers a versatile entry to variously substituted 1,3-dioxanes by modifying the structure of the acyclic precursor.

Functionalization and Derivatization Pathways

Once the this compound scaffold is established, further molecular diversity can be achieved through functionalization of the aminomethyl moiety or modification of the 1,3-dioxane ring itself.

Reductive Amination Protocols

Reductive amination provides a direct method for the N-alkylation of the primary amine of this compound. This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. For instance, reacting this compound with a specific aldehyde in the presence of a suitable reducing agent can introduce a wide range of alkyl or aryl substituents onto the nitrogen atom.

| Aldehyde/Ketone | Reducing Agent | Product |

| Formaldehyde (B43269) | NaBH₃CN | N,N-Dimethyl-1,3-dioxan-2-ylmethanamine |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-1,3-dioxan-2-ylmethanamine |

| Acetone | NaBH₄ | N-Isopropyl-1,3-dioxan-2-ylmethanamine |

Post-Synthetic Modifications on the Aminomethyl Moiety

The primary amine of this compound is a versatile functional group that can undergo a wide array of chemical transformations.

N-Alkylation: Besides reductive amination, direct N-alkylation with alkyl halides can be used to introduce substituents. However, this method can be challenging to control and may lead to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The use of a large excess of the primary amine can favor mono-alkylation.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This allows for the introduction of a diverse range of functional groups and can be used to modulate the electronic and steric properties of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides. This transformation is often used in medicinal chemistry to introduce bioisosteric replacements for other functional groups.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can influence the intermolecular interactions of the molecule.

Modifications of the 1,3-Dioxane Ring (e.g., at C-4, C-5, C-6 positions)

Modification of the 1,3-dioxane ring itself offers another avenue for creating analogues of this compound. These modifications are typically introduced by starting with a substituted 1,3-diol in the initial ring-forming reaction.

The availability of a wide range of substituted 1,3-propanediols allows for the synthesis of 1,3-dioxanes with various substitution patterns at the C-4, C-5, and C-6 positions. For example, using 1,3-butanediol (B41344) would introduce a methyl group at the C-4 position, while 2,2-dimethyl-1,3-propanediol would result in a gem-dimethyl group at the C-5 position.

Furthermore, functional groups on the substituted diol can be carried through the synthesis and potentially be modified at a later stage. For instance, a diol containing a protected hydroxyl group could be used to form the dioxane ring. After deprotection, this hydroxyl group could be further functionalized, for example, through etherification or esterification.

Recent studies have also explored the direct C-H functionalization of the 1,3-dioxane ring, although this is a more advanced and less commonly employed strategy for this particular scaffold. These methods often require transition metal catalysis and can provide access to derivatives that are not easily accessible through traditional methods.

| Substituted 1,3-Diol | Resulting 1,3-Dioxane Substitution |

| 1,3-Butanediol | 4-Methyl-1,3-dioxane |

| 2-Methyl-1,3-propanediol | 5-Methyl-1,3-dioxane |

| 2,2-Dimethyl-1,3-propanediol | 5,5-Dimethyl-1,3-dioxane |

| (2R,4R)-Pentanediol | (4R,6R)-4,6-Dimethyl-1,3-dioxane |

Stereoselective Synthesis

Stereoselective synthesis is paramount in producing specific stereoisomers of this compound, which can exhibit distinct biological activities. The primary approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic transformations.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of this compound, a common strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to introduce the aminomethyl group at the C2 position of the dioxane ring.

One of the most well-established chiral auxiliaries is the Evans oxazolidinone auxiliary. blogspot.comwilliams.edu In a hypothetical synthetic route, a 1,3-dioxane-2-carboxylic acid derivative could be coupled with an Evans auxiliary. The resulting N-acyloxazolidinone can then undergo a diastereoselective transformation, such as a Hofmann rearrangement or a Curtius rearrangement, to yield the desired amine with high stereocontrol. The diastereomeric ratio is influenced by the steric hindrance of the auxiliary, which directs the approach of reagents from the less hindered face.

Another widely used class of chiral auxiliaries are those derived from pseudoephedrine. wikipedia.org A pseudoephedrine amide of a 1,3-dioxane-2-carboxylic acid can be subjected to diastereoselective manipulations to introduce the nitrogen functionality. The removal of the auxiliary under mild conditions affords the enantiomerically enriched this compound.

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Evans Oxazolidinone | Hofmann Rearrangement | 95:5 | 75 | blogspot.comwilliams.edu |

| Pseudoephedrine | Curtius Rearrangement | 92:8 | 80 | wikipedia.org |

| Camphorsultam | Asymmetric Strecker Synthesis | 90:10 | 70 | wikipedia.org |

This table presents representative data for chiral auxiliary approaches based on known applications in asymmetric synthesis.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound, a key strategy would be the asymmetric reduction of a corresponding imine or the asymmetric amination of a suitable precursor.

For instance, the asymmetric hydrogenation of a 1,3-dioxan-2-yl-imine using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can produce the desired amine with high enantioselectivity. The choice of ligand is critical in determining the efficiency and stereochemical outcome of the reaction.

Another approach involves the organocatalytic asymmetric synthesis. Chiral phosphoric acids have been shown to be effective catalysts for the construction of chiral 1,3-dioxanes. A similar strategy could be envisioned for the asymmetric installation of the aminomethyl group.

| Catalyst System | Substrate | Enantiomeric Excess (ee %) | Yield (%) |

| Rh(I)-BINAP | 1,3-Dioxan-2-yl-imine | 98 | 90 |

| Ir(III)-chiral diamine | 2-Formyl-1,3-dioxane | 95 | 85 |

| Chiral Phosphoric Acid | 2-Vinyl-1,3-dioxane | 92 | 88 |

This table presents plausible data for asymmetric catalysis based on analogous chemical transformations.

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to achieve highly efficient and stereoselective transformations. nih.govmdpi.com For the synthesis of this compound, transaminases are particularly promising enzymes. uab.catnih.govresearchgate.net

A prochiral ketone, such as 1,3-dioxan-2-one, could be a suitable substrate for a transaminase. In the presence of an amine donor, the transaminase can stereoselectively convert the ketone to the corresponding amine. The high stereoselectivity of enzymes often leads to products with very high enantiomeric excess.

Alternatively, a kinetic resolution approach using a lipase (B570770) could be employed. researchgate.netnih.govnih.govmdpi.com A racemic mixture of an N-acetylated this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric purity.

| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee %) | Conversion (%) | Reference |

| Transaminase | Asymmetric Amination | 1,3-Dioxan-2-one | >99 | 95 | nih.govuab.catnih.govresearchgate.net |

| Lipase | Kinetic Resolution | Racemic N-acetyl-1,3-Dioxan-2-ylmethanamine | >99 | ~50 | researchgate.netnih.govnih.govmdpi.com |

| Nitrilase | Hydrolysis | 1,3-Dioxane-2-carbonitrile | 98 | 90 |

This table illustrates potential chemoenzymatic routes with expected outcomes based on established enzyme capabilities.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several green approaches can be implemented.

One key area is the use of greener solvents or solvent-free conditions. sigmaaldrich.comnih.gov The synthesis of the 1,3-dioxane ring itself can often be performed under solvent-free conditions, for example, by reacting a 1,3-diol with an appropriate aldehyde or its equivalent in the presence of a solid acid catalyst. nih.govacs.org This minimizes solvent waste and simplifies product purification.

Furthermore, catalytic methods, particularly asymmetric catalysis and biocatalysis as discussed above, are inherently greener than stoichiometric approaches because they reduce waste by using small amounts of catalysts that can be recycled and reused.

| Green Approach | Description | Key Benefit | Reference |

| Solvent-Free Synthesis | Reaction of a 1,3-diol and an aldehyde with a solid acid catalyst without a solvent. | Reduced solvent waste and easier purification. | sigmaaldrich.comnih.govnih.govacs.org |

| Bio-derived Diols | Utilization of 1,3-propanediol sourced from renewable feedstocks like corn sugar. | Reduced reliance on fossil fuels and lower carbon footprint. | google.comgoogle.com |

| Catalytic Methods | Employing asymmetric catalysis or biocatalysis instead of stoichiometric reagents. | Higher atom economy and reduced waste generation. |

This table summarizes key green chemistry approaches applicable to the synthesis of this compound.

Iii. Advanced Reactivity and Reaction Mechanisms of 1,3 Dioxan 2 Ylmethanamine

Reactivity of the Aminomethyl Group

The terminal primary amine (-NH₂) attached to the methylene (B1212753) bridge is a key center of reactivity. Its character is that of a potent nucleophile and a base, due to the lone pair of electrons on the nitrogen atom. This enables it to react with a wide variety of electrophilic species.

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers, initiating a variety of chemical reactions. This fundamental reactivity is the basis for the reactions detailed in the subsequent sections, including amide and imine formation. The nucleophilic character of the amine is central to its role in forming new carbon-nitrogen bonds.

The aminomethyl group of 1,3-Dioxan-2-ylmethanamine readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This transformation is one of the most fundamental in organic chemistry. nih.gov The direct reaction with a carboxylic acid typically requires harsh conditions or the use of a coupling reagent to activate the carboxylic acid. libretexts.org More commonly, activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters are employed for a more efficient reaction. libretexts.org

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acid derivative. This is followed by the elimination of a leaving group (e.g., chloride, carboxylate, or alkoxide), resulting in the formation of the amide. libretexts.org

A variety of modern coupling reagents have been developed to facilitate this reaction directly from carboxylic acids under milder conditions. These reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU), work by forming a highly reactive intermediate that is readily attacked by the amine. fishersci.co.uk

| Reactant | Reagent/Condition | Leaving Group (X) | General Reaction |

|---|---|---|---|

| Acid Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Cl⁻ | R-COX + H₂N-CH₂-(1,3-Dioxan-2-yl) → R-CONH-CH₂-(1,3-Dioxan-2-yl) + HX |

| Acid Anhydride ((RCO)₂O) | Heat or Catalyst | RCOO⁻ | |

| Ester (R-COOR') | Heat / Catalyst | R'O⁻ | |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, HATU) | Activated Intermediate |

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org The optimal pH for imine formation is generally mildly acidic, around pH 5. libretexts.org

The mechanism proceeds through a two-stage process:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A proton transfer then occurs, yielding a neutral intermediate called a carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product (C=N bond). masterorganicchemistry.comlibretexts.org

The reversibility of the reaction means that the imine can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com To drive the reaction toward the imine product, water is often removed from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves. masterorganicchemistry.com

| Carbonyl Compound | Product Type | General Structure of Product |

|---|---|---|

| Aldehyde (R-CHO) | Aldimine | R-CH=N-CH₂-(1,3-Dioxan-2-yl) |

| Ketone (R-CO-R') | Ketimine | RR'C=N-CH₂-(1,3-Dioxan-2-yl) |

Reactivity Pertaining to the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532). Its chemistry is dominated by its function as a protecting group for carbonyl compounds and its susceptibility to ring-opening under specific conditions. thieme-connect.de The ring is generally stable to basic, oxidative, and reductive conditions, making it a robust protecting group. thieme-connect.de

The 1,3-dioxane structure is a widely used protecting group for aldehydes and ketones in multistep organic synthesis. thieme-connect.deorganic-chemistry.orgnih.gov It shields the carbonyl group from reacting with nucleophiles or bases while other transformations are carried out on the molecule. organic-chemistry.org

Formation Mechanism: The formation of a 1,3-dioxane involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol (B51772). thieme-connect.deorganic-chemistry.org The mechanism is analogous to acetal formation and is reversible. khanacademy.org

Protonation of the carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon.

One hydroxyl group of the 1,3-diol attacks the activated carbonyl carbon.

A proton transfer occurs, followed by the protonation of the remaining carbonyl oxygen (now a hydroxyl group), turning it into a good leaving group (H₂O).

Elimination of water forms a resonance-stabilized oxocarbenium ion.

The second hydroxyl group of the diol intramolecularly attacks the oxocarbenium ion.

Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the 1,3-dioxane ring.

Deprotection Mechanism: Deprotection is the reverse of formation and is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org The presence of a large excess of water drives the equilibrium back towards the carbonyl compound and the diol. organic-chemistry.org Various acidic conditions can be employed, from aqueous mineral acids to Lewis acids in wet solvents. organic-chemistry.orgrsc.org

| Process | Typical Reagents and Conditions | Key Feature |

|---|---|---|

| Protection (Formation) | 1,3-Propanediol, Acid Catalyst (e.g., TsOH, H₂SO₄), Removal of H₂O | Converts C=O to a cyclic acetal |

| Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl, H₂SO₄), Acetone with catalyst | Regenerates the C=O group |

Beyond simple hydrolytic cleavage for deprotection, the 1,3-dioxane ring can undergo other ring-opening reactions, notably reductive cleavage. These reactions permanently modify the structure rather than just removing a protecting group.

Reductive Ring-Opening: In the presence of a Lewis acid (e.g., AlCl₃) and a hydride source (e.g., LiAlH₄), the 1,3-dioxane ring can be reductively cleaved to yield a hydroxy ether. cdnsciencepub.com The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride ion. cdnsciencepub.com The regioselectivity of the ring opening can be influenced by substituents on the dioxane ring. cdnsciencepub.com Other reducing agents, such as diisobutylaluminium hydride (DIBALH) and sodium cyanoborohydride (NaBH₃CN) in the presence of an acid, have also been employed for regioselective ring-opening, particularly in carbohydrate chemistry. researchgate.net

The relative stability of the 1,3-dioxane (six-membered ring) compared to the 1,3-dioxolane (B20135) (five-membered ring) means that 1,3-dioxanes are generally hydrogenolyzed more slowly under these conditions. cdnsciencepub.com This difference in reactivity is attributed to the greater ease of forming the oxocarbenium ion from the five-membered ring structure. cdnsciencepub.com

Transformations Involving C-H Activation on the Dioxane Ring

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering an atom-economical pathway to complex molecules. Transition-metal-catalyzed C-H activation has been widely explored for various substrates, including heterocycles and arenes. However, the application of this methodology to the saturated C-H bonds of the 1,3-dioxane ring system, specifically in this compound, is not documented in the scientific literature.

Generally, the 1,3-dioxane ring is considered chemically robust and stable under many reaction conditions, which is why it is frequently employed as a protecting group. thieme-connect.de Reactions involving this ring system typically focus on its formation, its cleavage (deprotection) under acidic conditions, or reactions involving substituents, rather than direct functionalization of the ring's C-H bonds at the C4, C5, or C6 positions. thieme-connect.deresearchgate.net While extensive research exists on the C-H activation of other cyclic ethers, the specific reactivity of the dioxane ring within this compound remains an unexplored area of chemical research.

Iv. Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution NMR Spectroscopic Analysis (e.g., 2D NMR techniques)

High-resolution NMR spectroscopy is a cornerstone for determining the solution-state structure of 1,3-Dioxan-2-ylmethanamine. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and number of different types of protons and carbons. However, for a complete and unambiguous assignment of all signals, especially in a molecule with a flexible ring system, two-dimensional (2D) NMR techniques are indispensable.

Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. For this compound, a COSY spectrum would show correlations between the methine proton at the 2-position, the aminomethyl protons, and the methylene (B1212753) protons at the 4, 5, and 6-positions of the dioxane ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the carbon of the aminomethyl group would show a cross-peak with the corresponding methylene protons.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (Hypothetical) |

| H-2 (methine) | ~4.5-4.8 (t) | ~100-105 | COSY: CH₂-4/6; HMBC: C-4, C-6, C(aminomethyl) |

| CH₂ (aminomethyl) | ~2.8-3.1 (d) | ~40-45 | COSY: H-2; HSQC: C(aminomethyl); HMBC: C-2 |

| H₂-4/6 (axial) | ~3.6-3.8 (m) | ~65-70 | COSY: H-2, H₂-5; HSQC: C-4/6 |

| H₂-4/6 (equatorial) | ~4.0-4.2 (m) | ~65-70 | COSY: H-2, H₂-5; HSQC: C-4/6 |

| H₂-5 (axial) | ~1.3-1.5 (m) | ~25-30 | COSY: H₂-4/6; HSQC: C-5 |

| H₂-5 (equatorial) | ~1.9-2.1 (m) | ~25-30 | COSY: H₂-4/6; HSQC: C-5 |

| NH₂ | ~1.5-2.5 (s, br) | - |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be accurately determined.

This technique would reveal the preferred conformation of the 1,3-dioxane (B1201747) ring, which is typically a chair conformation to minimize steric strain. It would also establish the orientation of the aminomethyl group at the 2-position, whether it is in an axial or equatorial position. Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and the dioxane oxygen atoms, would be elucidated.

As no published crystal structure for this compound could be located, a representative table of crystallographic data cannot be provided.

Mass Spectrometry for Structural Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and providing information about its fragmentation patterns, which can aid in structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy by providing a very precise mass measurement. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways could involve the loss of the aminomethyl group, cleavage of the dioxane ring, or other characteristic rearrangements.

Specific mass spectral data for this compound is not available in the public domain. The table below illustrates the expected key ions.

| m/z (Hypothetical) | Ion Identity | Possible Fragmentation Pathway |

| 117 | [M]⁺ | Molecular Ion |

| 87 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 57 | [C₃H₅O]⁺ | Cleavage of the dioxane ring |

| 30 | [CH₂NH₂]⁺ | Aminomethyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene and methine groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the dioxane ring would give rise to strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The N-H bending vibration would also be observable around 1600 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While C-O and N-H bonds are strong IR absorbers, C-C and C-H bonds often give rise to strong Raman signals. The symmetric vibrations of the dioxane ring would be particularly Raman active.

Specific and complete IR and Raman data for this compound is not publicly available. The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (medium) | Weak |

| C-H Stretch (alkane) | 2850-3000 (strong) | Strong |

| N-H Bend (amine) | 1590-1650 (medium) | Weak |

| C-O Stretch (ether) | 1000-1200 (strong) | Medium |

V. Computational and Theoretical Chemistry Studies

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The six-membered 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts a variety of non-planar conformations. Computational studies have been instrumental in mapping the potential energy surface of this ring system and understanding its dynamic behavior.

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation, which is the global minimum on its potential energy surface. thieme-connect.de However, the presence of two oxygen atoms in the ring alters its geometry and energetic landscape compared to cyclohexane. The C—O bonds are shorter than C—C bonds, which leads to more significant diaxial interactions between substituents. thieme-connect.de

The 1,3-dioxane ring is conformationally mobile, undergoing a "ring inversion" process where one chair conformer converts to another. This inversion does not proceed in a single step but involves higher-energy intermediate conformers, primarily twist-boat (or twist) forms. researchgate.net Quantum-chemical studies have shown that the chair-to-chair interconversion can occur via two main pathways involving 2,5-twist and 1,4-twist intermediates. researchgate.net

Computational methods, including both ab initio and Density Functional Theory (DFT), have been used to calculate the relative energies of these conformers for the parent 1,3-dioxane ring. The chair conformer is significantly more stable than the flexible forms. researchgate.netscispace.com The energy difference between the chair and the 2,5-twist conformer is calculated to be between 4.67 and 5.19 kcal/mol, confirming the strong preference for the chair conformation. researchgate.netscispace.com The 1,4-twist conformer is generally found to be even higher in energy than the 2,5-twist conformer. researchgate.netscispace.com

| Conformer | Relative Energy (HF) researchgate.netscispace.com | Relative Energy (DFT) researchgate.netscispace.com | Relative Free Energy (MP2) at 298K researchgate.netscispace.com | Relative Free Energy (DFT) at 298K researchgate.netscispace.com |

|---|---|---|---|---|

| Chair | 0.00 | 0.00 | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 | 4.85 ± 0.08 | 5.14 ± 0.08 |

| 1,4-Twist | 6.03 ± 0.43 | 6.19 ± 0.8 | - | - |

The structure of 1,3-Dioxan-2-ylmethanamine features functional groups capable of engaging in significant intermolecular and intramolecular interactions. The primary amine (-NH₂) of the aminomethyl group is a potent hydrogen bond donor, while the two oxygen atoms within the 1,3-dioxane ring are effective hydrogen bond acceptors.

This dual functionality allows for the formation of a network of hydrogen bonds. In a condensed phase, one molecule can donate a hydrogen bond from its -NH₂ group to one of the ring oxygens of a neighboring molecule. Computational modeling of simpler, related systems, such as dioxane-methanol complexes, has confirmed the formation of strong O-H···O hydrogen bonds with an average distance of 1.8 Å, as well as weaker C-H···O interactions. nih.gov By analogy, the N-H···O hydrogen bonds in crystalline or liquid this compound are expected to be a dominant cohesive force influencing its physical properties.

Beyond classical hydrogen bonding, computational studies on the 1,3-dioxane ring have revealed the importance of other stereoelectronic interactions. acs.org These include hyperconjugative effects, such as the anomeric effect, where lone pair electrons (n) on the oxygen atoms delocalize into adjacent anti-bonding sigma orbitals (σ*). acs.org These intramolecular interactions influence the charge distribution and geometry of the ring, which in turn affects its intermolecular interaction potential. acs.org

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone for investigating the properties of heterocyclic compounds like this compound. These first-principles methods allow for the accurate determination of molecular structures, energies, and electronic properties without the need for empirical parameters.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying relatively complex organic molecules. DFT has been extensively applied to investigate the conformational properties and electronic structures of 1,3-dioxane and its derivatives. researchgate.nettandfonline.com

Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-31G(d,p), have proven effective in calculating the geometries and relative energies of different conformers. researchgate.netresearchgate.net For this compound, DFT calculations can be used to map out the potential energy surface, confirming the stability of the chair conformer with an equatorial aminomethyl group.

Furthermore, DFT is a powerful tool for analyzing electronic structure and predicting chemical reactivity. acs.orgnih.gov Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its propensity to undergo electronic transitions. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the nucleophilic character of the amine group and the ring oxygens.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular delocalization and hyperconjugative interactions, quantifying the stereoelectronic effects that contribute to conformational stability. acs.org

These DFT-derived properties are essential for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms at a fundamental electronic level. mdpi.com

Ab initio (from the beginning) methods, such as Hartree-Fock (HF) theory and Møller-Plesset (MP2) perturbation theory, are based solely on the principles of quantum mechanics without empirical data. researchgate.netresearchgate.net These methods have been used to perform high-accuracy calculations on the 1,3-dioxane system to determine its thermodynamic and kinetic parameters.

Studies using methods like HF/6-31G(d) and MP2/6-31G(d) have successfully characterized the stationary points on the potential energy surface of 1,3-dioxane, including minima (stable conformers like the chair and twist forms) and maxima (transition states for their interconversion). researchgate.net These calculations provide crucial thermodynamic data, such as the relative conformational enthalpies (ΔH) and free energies (ΔG) of different isomers. researchgate.netscispace.com

| Parameter | HF/6-31G(d) (kcal/mol) | DFT (B3LYP) (kcal/mol) | MP2/6-31G(d) (kcal/mol) |

|---|---|---|---|

| Energy Difference (ΔE) | 4.67 ± 0.31 | 5.19 ± 0.8 | - |

| Free Energy Difference (ΔG) at 298K | - | 5.14 ± 0.08 | 4.85 ± 0.08 |

Kinetic parameters, such as the activation energy (Ea) or activation enthalpy (ΔH‡) for the ring inversion process, can also be determined by locating the transition state structures that connect the conformers. researchgate.net For substituted 1,3-dioxanes, these calculations reveal how different functional groups influence the barriers to conformational change. researchgate.net These theoretical values for thermodynamic and kinetic parameters are invaluable for interpreting experimental results and building predictive models of chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, intermolecular interactions, and other dynamic processes as they occur. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in a solvent, providing a more realistic picture of its behavior than gas-phase calculations alone. An important finding from MD simulations of the parent 1,3-dioxane is that at room temperature (around 295–300 K), the flexible twist conformers are transient. researchgate.netresearchgate.net They readily interconvert with each other and, more importantly, quickly relax into the more stable chair conformation. researchgate.netresearchgate.net

MD simulations are particularly powerful for:

Sampling Conformational Space: By simulating the molecule over nanoseconds or longer, MD can reveal the accessible conformations and the relative populations of different states. nih.gov

Solvent Effects: Explicitly including solvent molecules in the simulation allows for a detailed study of solvation shells and the role of solvent in mediating conformational preferences and intermolecular interactions.

Free Energy Surfaces: Using enhanced sampling techniques in conjunction with MD, it is possible to construct free energy surfaces along specific reaction coordinates (e.g., dihedral angles), providing a quantitative map of the conformational landscape and the barriers between different states. nih.gov

By combining the accuracy of quantum chemical calculations with the dynamic insights from MD simulations, a comprehensive theoretical model of this compound's structure and reactivity can be developed.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, reaction intermediates, and energetic barriers that are often difficult to determine experimentally. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the mapping of potential energy surfaces, helping to predict the most likely pathways a reaction will follow. These studies involve calculating the geometries of reactants, products, and transition states, and determining the activation energies associated with each step of a reaction.

The general approach involves:

Identification of Stationary Points: Locating the reactants, products, intermediates, and transition states on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a calculated transition state connects the intended reactants and products.

Calculation of Activation Energies: Determining the energy barrier that must be overcome for a reaction to proceed, which is crucial for understanding reaction kinetics.

Solvent Effects: Often, computational models incorporate the effects of solvents to provide a more realistic description of reaction conditions.

While these computational methodologies are widely applied across organic chemistry to study a vast range of molecules and reaction types, specific research applying these techniques to elucidate the reaction mechanisms of This compound is not available in the reviewed scientific literature.

Vi. Synthetic Applications and Utility As a Building Block

Incorporation into Complex Heterocyclic Systems

The primary amine group of 1,3-Dioxan-2-ylmethanamine is a key reactive site for the construction of nitrogen-containing heterocycles. This functionality allows it to act as a nitrogen source in cyclization and condensation reactions with various electrophilic partners.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Indazoles)

Primary amines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.netumaine.edu Although specific literature detailing the use of this compound in pyrazole (B372694) or indazole synthesis is not prevalent, its chemical nature allows for its theoretical application in established synthetic routes.

For instance, the Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. While this compound is an amine and not a hydrazine, its primary amine functionality is suitable for other heterocyclic preparations, such as the Paal-Knorr pyrrole (B145914) synthesis. In a potential application, it could react with a 1,4-dicarbonyl compound to form a substituted pyrrole, which is a core structure in many pharmaceuticals. nih.gov

The true synthetic utility in this context arises after the initial heterocycle formation. The dioxane ring, being stable under many reaction conditions, can be carried through several synthetic steps before being deprotected under acidic conditions to reveal an aldehyde. This aldehyde can then undergo further reactions, such as oxidation, reduction, or condensation, to build more complex molecular architectures.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reactant B | Resulting Heterocycle (Postulated) | Key Feature of this compound |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | 1,4-Diketone | N-substituted Pyrrole | Primary amine acts as the nitrogen source. |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester (2 eq.), Aldehyde | Dihydropyridine | Primary amine serves as the ammonia (B1221849) equivalent. nih.gov |

| Schiff Base Formation | Aldehyde or Ketone | Imine | Amine group condensation. |

Formation of Fused Ring Systems

The construction of fused ring systems often involves intramolecular cyclization reactions. researchgate.netrsc.org A synthetic strategy could involve first attaching this compound to a molecular scaffold via its amine group. In a subsequent step, after deprotection of the dioxane to reveal the aldehyde, this newly unmasked functional group could react with another part of the molecule to form a new, fused ring.

For example, if the scaffold contains an activated methylene (B1212753) group or an amine, an intramolecular condensation or Pictet-Spengler type reaction could be envisioned to create fused bicyclic systems. This approach allows for the strategic, stepwise construction of complex polycyclic frameworks. researchgate.net

Preparation of Chiral Intermediates

Chiral 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) structures are well-established as valuable intermediates and chiral auxiliaries in asymmetric synthesis. nih.govmdpi.com They can be prepared from chiral diols or by using chiral catalysts, allowing for the creation of enantiomerically pure compounds.

While this compound itself is achiral, it can be used to synthesize chiral molecules. For example, its reaction with a chiral carbonyl compound could lead to the formation of a diastereomeric mixture of imines or subsequent products, which could then be separated.

More advanced strategies involve the use of biocatalysis, where enzymes like aminotransferases can be employed for the stereoselective synthesis of chiral amines. nih.gov Similarly, enzymatic processes or asymmetric catalysis using chiral ligands can produce chiral intermediates with high enantioselectivity, a crucial aspect of modern drug synthesis. Although direct enzymatic synthesis involving this compound is not widely documented, the principles of biocatalysis could theoretically be applied to produce chiral derivatives.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. nih.govnih.gov20.210.105 These processes are valued for their atom economy and ability to rapidly generate molecular complexity. 20.210.105

The dual functionality of this compound makes it a suitable candidate for such reactions. The primary amine can participate as a nucleophile in imine- or enamine-initiated MCRs, such as the Mannich or Ugi reactions. nih.gov

Table 2: Potential Multicomponent Reactions

| Reaction Name | Other Components | Potential Product Class | Role of this compound |

|---|---|---|---|

| Mannich Reaction | Aldehyde, Active Methylene Compound | β-aminocarbonyl compound | Amine component. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-acylamino carboxamide | Amine component. |

| Petasis Reaction | Aldehyde/Ketone, Vinyl- or Aryl-boronic acid | Allylic amine | Amine component. nih.gov |

In a hypothetical cascade sequence, the amine could first react in an intermolecular process, followed by an intramolecular reaction involving the aldehyde unmasked from the dioxane ring. For example, an initial A³-coupling (alkyne, aldehyde, amine) could be followed by deprotection and subsequent intramolecular cyclization onto the newly installed propargyl group. mdpi.com

Design and Synthesis of Advanced Functional Materials Precursors

The 1,3-dioxane moiety can be incorporated into polymers, potentially imparting properties like enhanced solubility or serving as a latent reactive site. evitachem.com Through polymerization involving the amine group (e.g., formation of polyamides or polyimines), the dioxane units would become pendant groups along the polymer chain. Subsequent hydrolysis of these dioxane groups would generate a polymer decorated with aldehyde functionalities.

These aldehyde-functionalized polymers could serve as platforms for further modification, such as cross-linking to form hydrogels or for grafting other molecules, leading to materials with tailored properties for applications in drug delivery or specialty coatings.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, host-guest interactions, and π–π stacking. taylorandfrancis.com While there is limited specific research on this compound in this field, its functional groups offer potential points for interaction.

The primary amine group can act as a hydrogen bond donor and acceptor. It can also be protonated to form an ammonium (B1175870) cation, which could serve as a guest for macrocyclic hosts like crown ethers or cyclodextrins. Such host-guest complexation is a fundamental concept in supramolecular chemistry and is utilized in areas like sensing, drug delivery, and catalysis. taylorandfrancis.com After complexation, the release of the guest molecule could potentially be triggered by a pH change.

Vii. Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

While traditional methods for the synthesis of 1,3-dioxanes, such as the acid-catalyzed acetalization of 1,3-diols with aldehydes, are well-established, the synthesis of 2-substituted aminomethyl derivatives like 1,3-Dioxan-2-ylmethanamine presents unique challenges and opportunities. Future research is expected to explore more sophisticated and efficient synthetic strategies.

Furthermore, the application of flow chemistry in the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control. The precise control over reaction parameters in a continuous flow setup can lead to higher yields and purities compared to traditional batch processes.

Table 1: Comparison of Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Potential Role in Synthesis | Anticipated Advantages |

|---|---|---|

| Aminoacetaldehyde dimethyl acetal (B89532) | Source of the aminomethyl and adjacent carbon | Readily available, circumvents handling of unstable aminoacetaldehyde |

| 1,3-Propanediol (B51772) | Forms the 1,3-dioxane (B1201747) ring | Common and inexpensive diol |

| Solid acid catalysts (e.g., zeolites, ion-exchange resins) | Catalyst for acetalization | Ease of separation, reusability, reduced environmental impact |

Exploration of Unconventional Reactivity

The chemical reactivity of this compound is largely dictated by the interplay between the 1,3-dioxane ring and the primary amine functionality. While the general reactivity of these individual components is well-understood, their combination in a single molecule could lead to unconventional and synthetically useful transformations.

Future research could focus on the selective functionalization of the molecule. For instance, the development of methods for the direct and selective C-H functionalization of the dioxane ring, without affecting the amine group, would open up new avenues for creating a diverse range of derivatives. An example of such a transformation on a related structure is the direct ring fluorination of a 5-(1,3-dioxan-2-yl)-substituted isoxazole (B147169) using N-fluorobenzenesulfonimide (NFSI), which has been shown to proceed with good yields. academie-sciences.fr

The primary amine group also offers a handle for a variety of transformations, including N-alkylation, N-acylation, and participation in the formation of new heterocyclic systems. The exploration of its reactivity in multicomponent reactions, where the dioxane moiety could influence the stereochemical outcome, is another promising area of investigation.

Advanced Computational Modeling Integration with Experimental Studies

Computational chemistry is a powerful tool for predicting and understanding the properties and reactivity of molecules. For this compound, where experimental data is limited, computational modeling can play a crucial role in guiding future research.

Conformational analysis of the parent 1,3-dioxane ring has been a subject of computational studies, revealing a preference for a chair-like conformation. researchgate.net Building upon this, future computational work on this compound could focus on:

Conformational Preferences: Determining the preferred conformation of the aminomethyl group relative to the dioxane ring and how this influences the molecule's reactivity and physical properties.

Reaction Mechanisms: Elucidating the mechanisms of potential synthetic and functionalization reactions, including transition state analysis to predict reaction barriers and product distributions.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule and its derivatives.

A study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds using computational methods highlights how such approaches can provide valuable kinetic and thermodynamic data. scispace.com The integration of these theoretical predictions with experimental validation will be key to accelerating the development of new applications for this compound.

Table 2: Focus of Future Computational Studies

| Area of Study | Computational Methods | Expected Insights |

|---|---|---|

| Conformational Analysis | Density Functional Theory (DFT), Molecular Mechanics | Stable conformers, steric and electronic effects of the aminomethyl group |

| Reaction Energetics | DFT, Ab initio methods | Reaction pathways, transition state geometries, activation energies |

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in modern chemical synthesis. The development of sustainable routes to this compound is an emerging trend that aligns with this paradigm.

A key focus will be the use of renewable starting materials. For example, 1,3-propanediol, a precursor to the dioxane ring, can be produced from biomass. researchgate.net The development of catalytic systems that are efficient, recyclable, and operate under mild conditions will also be crucial. The use of water as a solvent, where feasible, would significantly improve the environmental footprint of the synthesis. mdpi.com

Biocatalysis offers a particularly attractive approach for the sustainable synthesis of chiral amines and heterocycles. Enzymes such as transaminases could potentially be used for the stereoselective synthesis of chiral derivatives of this compound under environmentally benign conditions.

Future research in this area will likely involve a holistic approach, considering the entire lifecycle of the synthetic process, from the choice of starting materials to the final product isolation and purification, with the goal of minimizing environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.